2-(Trifluoromethyl)pyridin-3-ol
Overview
Description
2-(Trifluoromethyl)pyridin-3-ol: is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ringThe trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a broader class of compounds to which 2-(trifluoromethyl)pyridin-3-ol belongs, have been found to be active in various biochemical contexts . They are often used in drug design, catalysis, molecular recognition, and natural product synthesis .
Mode of Action
Trifluoromethylpyridines are known to exhibit unique physicochemical properties due to the presence of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with biological targets.
Biochemical Pathways
Compounds containing the trifluoromethyl group are known to exhibit various pharmacological activities and are incorporated into potential drug molecules for various diseases and disorders .
Result of Action
Trifluoromethylpyridines have been found to exhibit various pharmacological activities .
Action Environment
It is generally recommended to store similar compounds in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods often require specific reaction conditions, such as the presence of strong acids or bases and controlled temperatures.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The vapor-phase reaction is one such method used in the production of trifluoromethylpyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: 2-(Trifluoromethyl)pyridin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and antiviral activities .
Medicine: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug molecules. This compound derivatives are explored for their potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its derivatives are employed in crop protection and pest control products .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-ol
- 2-(Trifluoromethyl)pyridin-4-ol
- 3-(Trifluoromethyl)pyridine
Comparison: 2-(Trifluoromethyl)pyridin-3-ol is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, 3-(Trifluoromethyl)pyridin-2-ol may exhibit different binding affinities and reaction pathways compared to this compound . The choice of compound depends on the specific requirements of the application, such as desired reactivity or target specificity.
Properties
IUPAC Name |
2-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFIRPGPOFDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597173 | |
Record name | 2-(Trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063697-17-5 | |
Record name | 2-(Trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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